molecular formula C18H21NO6 B3340800 Shi Epoxidation Oxazolidinone Ethyl Catalyst CAS No. 879880-79-2

Shi Epoxidation Oxazolidinone Ethyl Catalyst

Cat. No.: B3340800
CAS No.: 879880-79-2
M. Wt: 347.4 g/mol
InChI Key: FLYFZOSQSKQBNR-LBTNJELSSA-N
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Description

Significance of Chiral Epoxides in Organic Synthesis

Chiral epoxides are highly valuable intermediates in organic synthesis due to their versatility. The inherent ring strain of the three-membered ether ring makes epoxides susceptible to ring-opening reactions with a wide array of nucleophiles, including alcohols, water, amines, and thiols. wikipedia.orgfiveable.me This reactivity allows for the stereocontrolled introduction of vicinal functional groups, making epoxides powerful building blocks for the synthesis of complex, biologically active molecules and enantiopure drugs. wikipedia.orgopenochem.org

The utility of chiral epoxides is demonstrated in their application to the total synthesis of numerous natural products such as saccharides, terpenes, pheromones, and antibiotics. wikipedia.orgnih.gov For example, the Sharpless asymmetric epoxidation has been employed to create key chiral intermediates for molecules like methymycin (B1233876) and erythromycin. wikipedia.org Furthermore, the transformation of epoxides into other functional groups like diols and amino alcohols is a fundamental strategy in medicinal chemistry. wikipedia.orgacs.org

Overview of Asymmetric Epoxidation Methodologies in Organic Chemistry

Prior to the development of effective organocatalytic methods, the field of asymmetric epoxidation was dominated by metal-based catalyst systems. Two of the most prominent methodologies are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.

The Sharpless-Katsuki epoxidation , discovered by K. Barry Sharpless and Tsutomu Katsuki in 1980, is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganicreactions.orgthermofisher.com The reaction utilizes a catalyst generated from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant. dalalinstitute.comorganic-chemistry.org A key advantage of this method is its predictable stereochemical outcome, which is determined by the chirality of the DET used. nih.gov However, its primary limitation is the requirement of an allylic alcohol functionality in the substrate. wikipedia.orgthermofisher.com

The Jacobsen-Katsuki epoxidation , independently developed by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, provided a complementary method for the asymmetric epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins. wikipedia.orgopenochem.orgorganic-chemistry.orgsynarchive.com This reaction employs a chiral manganese(III)-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). openochem.orgorganic-chemistry.org The Jacobsen-Katsuki epoxidation expanded the scope of asymmetric epoxidation to alkenes lacking a directing hydroxyl group. wikipedia.orgwikipedia.org

MethodCatalyst SystemTypical SubstrateKey Features
Sharpless-Katsuki EpoxidationTitanium (IV) isopropoxide / Diethyl tartrateAllylic AlcoholsHighly predictable stereoselectivity; requires a directing hydroxyl group. wikipedia.orgorganicreactions.orgnih.gov
Jacobsen-Katsuki EpoxidationChiral Manganese(III)-salen complexUnfunctionalized cis-AlkenesEffective for olefins without directing groups; complements the Sharpless method. wikipedia.orgorganic-chemistry.org
Shi EpoxidationChiral Ketone (Organocatalyst) / OxoneUnfunctionalized Alkenes (trans, cis, tri-substituted)Metal-free (organocatalytic); broad substrate scope with different catalyst generations. thermofisher.comwikipedia.orgorganic-chemistry.org

Historical Development and Genesis of the Shi Epoxidation Organocatalysis

The quest for a broadly applicable, metal-free catalyst for asymmetric epoxidation led to significant research efforts. thermofisher.com In 1996, Yian Shi at Colorado State University reported a groundbreaking discovery: a fructose-derived chiral ketone that could effectively catalyze the asymmetric epoxidation of unfunctionalized alkenes. thermofisher.comwikipedia.org This marked a pivotal moment in the rise of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations. wikipedia.org

The Shi epoxidation typically uses potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant. wikipedia.orgorganic-chemistry.org The catalytic cycle is believed to proceed through the in-situ generation of a highly reactive chiral dioxirane (B86890) intermediate from the ketone catalyst and Oxone. wikipedia.orgorganic-chemistry.org This dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner.

The initial catalyst, derived from D-fructose, proved highly effective for the epoxidation of trans-disubstituted and trisubstituted olefins. wikipedia.orgorganic-chemistry.orgresearchgate.net A critical feature of the catalyst's design is the rigid six-membered ring structure and the proximity of the stereogenic centers to the reactive ketone group, which allows for efficient stereochemical control. wikipedia.orgorganic-chemistry.org The oxidation generally occurs from the si-face of the alkene due to steric hindrance on the opposing re-face. wikipedia.org

To broaden the substrate scope, subsequent generations of catalysts were developed. Notably, for the challenging epoxidation of cis-olefins, a glucose-derived oxazolidinone ketone catalyst was developed, which is the specific focus of this article. researchgate.net This evolution demonstrated the tunability of the organocatalytic system, allowing for the highly selective epoxidation of a wide range of alkene classes, including trans-, cis-, terminal, and trisubstituted olefins, by selecting the appropriate catalyst variant. researchgate.net The reaction conditions, particularly pH, are crucial; maintaining a pH of around 10.5 minimizes a competing Baeyer-Villiger side reaction and allows the catalyst to be used in substoichiometric amounts. thermofisher.comwikipedia.org

Catalyst Generation / TypeDerived FromPrimary Substrate ScopeYear of Development (Initial)
First Generation KetoneD-Fructosetrans-Olefins and Trisubstituted Olefins1996 wikipedia.orgresearchgate.net
Oxazolidinone KetonesGlucosecis-Olefins2000 researchgate.net
Morpholinone-containing KetoneNot specified1,1-disubstituted Terminal Olefins2008 researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3'aR,5S,7'aR)-3-(4-ethylphenyl)-2',2'-dimethylspiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-4-11-5-7-12(8-6-11)19-10-18(25-16(19)21)15(20)14-13(9-22-18)23-17(2,3)24-14/h5-8,13-14H,4,9-10H2,1-3H3/t13-,14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYFZOSQSKQBNR-LBTNJELSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468245
Record name Shi Epoxidation Oxazolidinone Ethyl Catalyst
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879880-79-2
Record name Shi Epoxidation Oxazolidinone Ethyl Catalyst
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Catalyst Design and Synthesis of Shi Epoxidation Oxazolidinone Ketones

Structural Features of the Shi Fructose-Derived Ketone Catalyst

The original and highly effective Shi catalyst is a ketone derived from D-fructose. organic-chemistry.org Its design incorporates several crucial structural features that are fundamental to its catalytic activity and stereocontrol.

Rigid Fused-Ring System: The catalyst possesses a rigid six-membered pyranose ring structure. This rigidity is critical for creating a well-defined chiral environment around the reactive ketone center. wikipedia.org

Proximity of Stereocenters: The stereogenic centers of the fructose (B13574) backbone are located close to the reacting ketone group. This proximity allows for efficient stereochemical communication between the catalyst and the approaching olefin substrate during the epoxidation step. organic-chemistry.org

Quaternary Carbon Center: The presence of a quaternary carbon atom adjacent (α) to the carbonyl group, along with the fused ring system, effectively minimizes the potential for epimerization of the stereogenic centers under the reaction conditions. organic-chemistry.org

Steric Shielding: The structure is designed to sterically block one face of the intermediate dioxirane (B86890). Oxidation of the alkene predominantly occurs from the less hindered si-face, leading to the formation of (R,R) epoxides from trans-olefins. wikipedia.org

Activating Groups: The presence of α-ether groups, which are electron-withdrawing, activates the carbonyl group. This electronic effect increases the electrophilicity of the carbonyl carbon, facilitating the formation of the active dioxirane species from the ketone and oxidant. wikipedia.orgorganic-chemistry.org

These combined features make the first-generation fructose-derived ketone an efficient catalyst, particularly for the asymmetric epoxidation of unfunctionalized trans-disubstituted and trisubstituted olefins. wikipedia.orgorganic-chemistry.org

Synthetic Pathways for Shi Catalyst Preparation

The accessibility of the Shi catalyst is a key advantage, stemming from its synthesis from an inexpensive and naturally abundant chiral starting material, D-fructose. organic-chemistry.org

The most common and practical synthesis of the first-generation Shi catalyst is a concise two-step process starting from D-fructose. organic-chemistry.orgharvard.edu

Ketalization: D-fructose is treated with acetone, typically in the presence of an acid catalyst like perchloric acid (HClO₄) or concentrated sulfuric acid, at low temperatures (e.g., 0 °C). harvard.edugoogle.com This reaction protects two pairs of hydroxyl groups as isopropylidene ketals, forming 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose. google.com

Oxidation: The remaining free secondary hydroxyl group at the C-3 position is then oxidized to a ketone. This is commonly achieved using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). harvard.edugoogle.comyoutube.com This step yields the final catalyst, 1,2:4,5-di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose.

An analogous synthesis starting from L-sorbose can be used to prepare the enantiomer of the catalyst, which allows for the synthesis of the opposite epoxide enantiomer. organic-chemistry.orgharvard.edu

Evolution of Shi Catalyst Design: From Fructose to Oxazolidinone-Containing Ketones

While the original fructose-derived ketone (often referred to as Ketone 1) demonstrated high efficacy for trans-disubstituted and trisubstituted olefins, its performance was modest for other important substrate classes, notably cis-olefins and terminal olefins. organic-chemistry.org This limitation spurred the development of second and third-generation catalysts, where structural modifications were rationally designed to address these challenges. The incorporation of an oxazolidinone moiety proved to be a particularly successful strategy. nih.gov

The enantioselectivity of the Shi epoxidation is determined by the transition state geometry of the oxygen transfer from the chiral dioxirane to the olefin. Two competing transition states are generally considered: a spiro transition state and a planar transition state. harvard.edu

Spiro Transition State: This pathway is believed to be electronically favored due to a stabilizing interaction between an oxygen lone pair on the dioxirane and the π* antibonding orbital of the alkene. High enantioselectivity is typically associated with reactions that proceed preferentially through this spiro arrangement. harvard.edu

Planar Transition State: This is often the main competing pathway and can lead to lower enantioselectivity. The relative energy of the planar transition state is influenced by steric interactions between the substituents on the olefin and the catalyst. harvard.edu

The primary design principle for next-generation catalysts was to create a structure that would further favor the spiro transition state and/or disfavor the planar transition state for a wider range of substrates. Modifications focused on tuning the steric and electronic properties of the catalyst to enhance facial discrimination of the incoming olefin. For instance, increasing the steric bulk of certain substituents on the catalyst can disfavor the planar transition state, leading to higher enantiomeric excess (ee). harvard.edu

To improve the poor enantioselectivity observed with cis-olefins and terminal olefins using the original fructose catalyst, a new class of chiral ketones was developed incorporating an oxazolidinone ring fused to the catalyst backbone. nih.govnih.gov

Oxazolidinone-Containing Ketones for cis-Olefins and Styrenes: This new catalyst class (often referred to as Ketone 2 or 3) proved highly effective for the asymmetric epoxidation of conjugated aromatic cis-olefins and styrenes. harvard.edunih.gov It is proposed that for substrates with a π-system (like styrenes or conjugated dienes), an attractive interaction between the substrate's π-system and the spiro oxazolidinone group of the catalyst helps to lock in a favorable orientation in the transition state. harvard.edu This leads to significantly improved enantioselectivity for these substrates. harvard.edunih.gov

Lactam-Containing Ketones for Terminal Olefins: For the challenging class of 1,1-disubstituted terminal olefins, further modifications led to the development of lactam-containing ketone catalysts. These structures have achieved encouraging enantioselectivities (up to 88% ee) for terminal olefins, a class of substrates for which high ee values are difficult to obtain. nih.gov

The following table summarizes the performance of different generations of Shi catalysts on various olefin classes, illustrating the impact of catalyst design evolution.

Olefin ClassCatalyst GenerationTypical Enantiomeric Excess (ee)Reference
trans-DisubstitutedFructose-Derived (1st Gen)High (e.g., 90-92%) organic-chemistry.org
TrisubstitutedFructose-Derived (1st Gen)High organic-chemistry.org
cis-OlefinsFructose-Derived (1st Gen)Low organic-chemistry.org
cis-Olefins (Conjugated)Oxazolidinone (2nd/3rd Gen)High (e.g., 91%) harvard.edu
StyrenesOxazolidinone (2nd/3rd Gen)High (e.g., 71-85%) harvard.edursc.org
Terminal OlefinsFructose-Derived (1st Gen)Low organic-chemistry.org
Terminal Olefins (1,1-Disubstituted)Lactam-ContainingModerate to High (up to 88%) nih.gov

Mechanistic Insights into Shi Epoxidation Catalysis

Proposed Catalytic Cycle of the Shi Epoxidation

The catalytic cycle of the Shi epoxidation is a well-coordinated sequence of events that ensures the efficient and stereoselective transfer of an oxygen atom to an alkene. This cycle involves the formation of a highly reactive intermediate, the transfer of oxygen, and the regeneration of the catalyst.

The active oxidizing species in the Shi epoxidation is a chiral dioxirane (B86890), which is not added directly but is generated in situ from the ketone catalyst. acs.org The cycle begins with the nucleophilic attack of the peroxymonosulfate (B1194676) anion (from Oxone) on the carbonyl group of the fructose-derived ketone catalyst. wikipedia.orgpnas.org This addition forms a hemiacetal-like intermediate.

Subsequently, an intramolecular nucleophilic displacement occurs. The intermediate undergoes ring closure, where the sulfate (B86663) anion acts as an excellent leaving group, facilitating the formation of the three-membered dioxirane ring. acs.orgorganic-chemistry.org This process is highly efficient under basic conditions (typically a pH of 10.5), which not only promotes the nucleophilicity of the Oxone but also suppresses a competing Baeyer-Villiger oxidation side reaction that can decompose the ketone catalyst. wikipedia.orgorganic-chemistry.org The presence of fused rings or quaternary centers alpha to the carbonyl group in the catalyst structure helps to minimize epimerization of the stereogenic centers. organic-chemistry.org

Once the chiral dioxirane intermediate is formed, it acts as a powerful electrophilic oxygen-transfer agent. The alkene substrate approaches the dioxirane, and the oxygen atom is transferred to the double bond. wikipedia.org The mechanism of this oxygen transfer is generally considered to be concerted, meaning the two new carbon-oxygen bonds are formed in a single step. wikipedia.org However, computational studies and kinetic isotope effects suggest that this transition state is asynchronous, with one C-O bond forming slightly ahead of the other. acs.orgnih.gov This asynchronicity plays a significant role in the stereochemical outcome of the reaction. acs.orgnih.gov The reaction proceeds to form the corresponding epoxide, a valuable chiral building block in organic synthesis.

A key feature of this process is that upon transferring the oxygen atom to the alkene, the dioxirane intermediate is converted back to the original ketone catalyst. acs.orgorganic-chemistry.org This regeneration of the catalyst allows it to re-enter the catalytic cycle and facilitate the epoxidation of another alkene molecule. organic-chemistry.org Consequently, only a substoichiometric amount of the chiral ketone is required to convert a large quantity of the substrate, making it a true catalytic process. acs.orgwikipedia.org

Stereochemical Model and Origins of Enantioselectivity in Shi Epoxidation

The high degree of enantioselectivity observed in the Shi epoxidation is a direct consequence of the chiral environment created by the catalyst during the oxygen transfer step. The specific three-dimensional arrangement of the catalyst and substrate in the transition state dictates which face of the alkene is preferentially epoxidized.

Two primary transition state models have been proposed to explain the stereochemical outcome: the "spiro" and "planar" models. harvard.edu In the spiro transition state, the plane of the alkene is roughly perpendicular to the plane of the dioxirane ring. In the planar transition state, the alkene approaches the dioxirane in the same plane.

Experimental and theoretical studies overwhelmingly indicate that the spiro transition state is energetically favored. wikipedia.orgpnas.orgharvard.edu This preference is attributed to a stabilizing stereoelectronic interaction where a lone pair of electrons on the distal oxygen of the dioxirane can donate into the antibonding π* orbital of the alkene's double bond. pnas.orgorganic-chemistry.orgharvard.edu This type of orbital overlap is geometrically feasible in the spiro arrangement but not in the planar one. pnas.org The planar transition state is disfavored due to the lack of this stabilizing interaction and potential steric clashes between the alkene substituents and the catalyst's bulky framework. wikipedia.org

Transition State ModelKey FeatureEnergetic FavorabilityRationale
Spiro Alkene approaches perpendicular to the dioxirane ringFavoredStabilizing interaction between oxygen lone pair and alkene π* orbital. pnas.orgorganic-chemistry.orgharvard.edu
Planar Alkene approaches in the same plane as the dioxirane ringDisfavoredLack of stabilizing orbital interaction; potential for steric hindrance. wikipedia.orgpnas.org

The preference for the spiro transition state sets the general geometric stage, but the precise facial selectivity is governed by a subtle interplay of noncovalent interactions.

Steric Interactions: The most dominant factor in stereocontrol is steric hindrance. wikipedia.org The rigid, chiral scaffold of the fructose-derived catalyst presents two distinct faces for the incoming alkene: a more-hindered face and a less-hindered face. The alkene preferentially approaches from the less-hindered side to minimize van der Waals repulsion between its substituents and the bulky groups on the catalyst. wikipedia.org For example, with the standard fructose-derived catalyst, oxidation typically occurs from the si-face of the alkene due to steric blocking of the opposing re-face by the catalyst's ring structure. wikipedia.org The size of the substituents on the alkene itself is also critical; higher enantiomeric excesses are generally observed for trans-olefins with larger substituents, as this amplifies the steric differentiation in the transition state. wikipedia.orgharvard.edu

Other Noncovalent Interactions: While sterics are primary, other noncovalent interactions contribute to the stability of the favored transition state. Computational studies have identified the potential for weak hydrogen bonds between the substrate and catalyst. For instance, an interaction between an olefinic hydrogen on a styrene (B11656) substrate and a carbonyl oxygen on the catalyst's protecting group has been shown to influence selectivity. nih.gov Furthermore, in certain catalyst systems designed for specific substrates like styrenes, attractive interactions (such as π-stacking) between the aryl groups of the substrate and the oxazolidinone portion of the catalyst can favor a particular approach, sometimes even promoting a planar transition state over the usually preferred spiro geometry. organic-chemistry.org The balance of these varied and often subtle attractive and repulsive forces ultimately determines the precise geometry of the transition state and, therefore, the high enantioselectivity of the epoxidation. nih.govnih.gov

Electronic and Conformational Effects on Stereodifferentiation

The high degree of stereocontrol observed in the Shi epoxidation is a direct result of the specific architecture of the transition state. Both electronic and conformational factors of the substrate and the catalyst play a crucial role in differentiating the two prochiral faces of the alkene.

Electronic Interactions: Research has revealed the existence of attractive electronic interactions between the alkene substrate and the catalyst's oxazolidinone moiety, particularly when the alkene possesses a π-system like a phenyl group. nih.govnih.gov Studies involving ketones with N-aryl-substituted oxazolidinones have shown that introducing electron-withdrawing groups onto the N-phenyl ring of the catalyst enhances this attractive interaction. nih.gov This enhancement influences the competition between different transition state geometries, ultimately impacting the enantioselectivity of the epoxidation. nih.gov For certain substrates, this attractive force between the π-substituent of the olefin and the spiro oxazolidinone of the catalyst is a key factor in directing the epoxidation. nih.govharvard.edu

Conformational and Steric Effects: The stereochemical outcome is also heavily dependent on steric interactions. The favored transition state is typically a spiro orientation, which is believed to be electronically stabilized by an interaction between an oxygen lone pair of the dioxirane and the π* orbital of the olefin. harvard.eduorganic-chemistry.org A competing planar transition state is generally disfavored. harvard.edu The substitution pattern on the alkene has a predictable effect on enantiomeric excess (ee). For instance, with the parent fructose-derived catalyst, higher ee's are generally observed for trans-disubstituted olefins with smaller R1 substituents and larger R3 substituents, highlighting the importance of steric bulk in achieving effective stereodifferentiation. harvard.eduwikipedia.org

Furthermore, in aqueous solvent mixtures, hydrophobic interactions between the substrate and the catalyst can be a significant factor in stereodifferentiation. For non-conjugated cis-olefins, the enantioselectivity is likely derived from the alignment of the more hydrophobic substituent of the olefin adjacent to a hydrophobic region of the catalyst in the transition state. nih.gov

Table 1: Effect of Catalyst N-Aryl Substitution on the Epoxidation of cis-β-Methylstyrene
Catalyst N-Aryl SubstituentEnantiomeric Excess (ee %)Reference
Phenyl56 nih.gov
p-Methoxyphenyl52 nih.gov
p-Chlorophenyl63 nih.gov
3,5-Dichlorophenyl70 nih.gov

Asynchronicity in the Epoxidation Transition State

Detailed mechanistic studies, combining experimental kinetic isotope effects and Density Functional Theory (DFT) calculations, have provided profound insight into the geometry of the Shi epoxidation transition state. acs.orgnih.gov A key finding from these studies is that the transition state is asynchronous . acs.orgnih.gov This means that the formation of the two new carbon-oxygen bonds between the dioxirane and the alkene does not occur to the same extent at the same time.

For the epoxidation of β-methylstyrene, calculations and experimental data indicate a more advanced formation of the C-O bond to the β-olefinic carbon (the carbon bearing the phenyl group) compared to the α-carbon. acs.orgnih.gov This asynchronicity is not merely a structural detail but a critical factor governing the reaction's stereoselectivity. acs.orgnih.gov The degree of asynchronicity can either increase or decrease steric interactions between the substrate and the oxazolidinone portion of the catalyst, depending on the olefin's substitution pattern. acs.orgnih.gov For example, with cis-disubstituted and terminal alkenes, this effect can lead to increased steric hindrance when a π-conjugating substituent is positioned distal to the oxazolidinone, but decreased steric interaction when it is proximal. acs.orgnih.gov The lowest-energy, and therefore most favored, transition states are those where the degree of asynchronicity is similar to that of a simple, unhindered model system. acs.orgnih.gov

Influence of Reaction Parameters on Shi Epoxidation Mechanism and Selectivity

The efficiency, selectivity, and catalytic nature of the Shi epoxidation are highly sensitive to the reaction conditions. Careful control of parameters such as pH, solvent, and the choice of oxidant is essential for achieving optimal results.

pH Effects on Dioxirane Formation and Catalyst Stability

The pH of the reaction medium is arguably the most critical parameter in the Shi epoxidation. youtube.com A delicate balance must be struck to ensure both the formation of the active dioxirane oxidant and the stability of the ketone catalyst. The optimal pH is typically around 10.5, which is often achieved using a potassium carbonate buffer. organic-chemistry.org

At neutral or lower pH (7-8), the ketone catalyst is susceptible to a competing Baeyer-Villiger oxidation, a side reaction that converts the ketone into an inactive ester, thereby destroying the catalyst. harvard.eduorganic-chemistry.orgwikipedia.org This decomposition necessitates the use of stoichiometric amounts of the expensive chiral ketone. wikipedia.org Conversely, at very high pH, the primary oxidant, Oxone, decomposes at an accelerated rate. organic-chemistry.orgyoutube.com

By raising the pH to ~10.5, the Baeyer-Villiger side reaction is effectively suppressed. organic-chemistry.orgwikipedia.org Although Oxone decomposition is faster at this pH, a sufficiently reactive ketone catalyst can intercept the peroxomonosulfate to form the dioxirane at a rate that outcompetes the decomposition. organic-chemistry.org This crucial adjustment allows the reaction to proceed with only catalytic amounts (e.g., 20-30 mol%) of the ketone, making the process far more efficient and practical. harvard.eduwikipedia.org The rate of dioxirane formation is also increased at higher pH, partly due to the increased nucleophilicity of the Oxone. organic-chemistry.org

Table 2: Summary of pH Effects in Shi Epoxidation
pH RangeEffect on CatalystEffect on OxoneOverall Outcome
Low (e.g., 7-8)Prone to Baeyer-Villiger oxidation (decomposition)Relatively stableCatalyst is consumed; requires stoichiometric amounts
Optimal (e.g., 10.5)Stable; Baeyer-Villiger side reaction is disfavoredDecomposes more rapidlyCatalytic turnover is achieved; efficient epoxidation
High (e.g., >12)StableRapid decompositionPoor reaction efficiency due to oxidant loss

Solvent Effects on Enantioselectivity and Reaction Rate

The choice of solvent is another key factor that can influence the course and outcome of the Shi epoxidation. The reaction is typically performed in a biphasic medium, consisting of an organic solvent and an aqueous buffer, often with a phase-transfer catalyst. organic-chemistry.orgwikipedia.org This setup is necessary because of the differing solubilities of the organic alkene substrate and the inorganic oxidant, Oxone. wikipedia.org

Research has shown that solvent mixtures can provide superior results. harvard.edu Specifically, mixtures of acetonitrile (B52724) (CH3CN) and dimethoxymethane (B151124) (DMM) are commonly employed and have been found to generally provide higher enantiomeric excesses. harvard.edu The aqueous component of the solvent system is also crucial, as it creates an environment where hydrophobic effects can play a role in stereodifferentiation, as noted previously. nih.gov The solvent can affect the partitioning of the alkene between the bulk solution and the catalyst environment, thereby influencing reaction kinetics.

Oxidant (Oxone vs. Hydrogen Peroxide) and Co-oxidant Considerations

The primary oxidant is responsible for converting the ketone catalyst into the active dioxirane species. The selection of this oxidant has practical implications for the reaction setup and workup.

Oxone®: The most commonly used oxidant in Shi epoxidation is Oxone, a commercially available triple salt consisting of potassium peroxymonosulfate (KHSO₅), potassium bisulfate (KHSO₄), and potassium sulfate (K₂SO₄). harvard.edu KHSO₅ is the active oxidizing agent. organic-chemistry.org The sulfate group in the intermediate formed after nucleophilic attack on the ketone is an excellent leaving group, facilitating the ring closure to form the dioxirane. organic-chemistry.orgwikipedia.orgyoutube.com While highly effective, the use of Oxone introduces a large amount of inorganic salts into the reaction mixture, which can sometimes complicate product isolation.

Hydrogen Peroxide: An alternative and more atom-economical oxidant is hydrogen peroxide (H₂O₂). sigmaaldrich.com When H₂O₂ is used, it is typically in combination with a solvent such as acetonitrile. harvard.edu In this system, it is proposed that a peroxyimidic acid, formed from the reaction of H₂O₂ and acetonitrile, is the species that oxidizes the ketone catalyst. harvard.eduscribd.com A significant advantage of using hydrogen peroxide is the reduction in the amount of salt byproducts and solvent required, leading to a greener and more streamlined process. sigmaaldrich.comorganic-chemistry.org

Table 3: Comparison of Primary Oxidants in Shi Epoxidation
OxidantActive SpeciesTypical ConditionsAdvantagesDisadvantages
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Potassium Peroxymonosulfate (KHSO₅)Aqueous buffer (pH ~10.5), organic solvent (e.g., CH₃CN/DMM)Highly effective, well-established, reliableIntroduces large quantities of inorganic salts
Hydrogen Peroxide (H₂O₂)Proposed: Peroxyimidic acid (with CH₃CN)CH₃CN, high pHAtom economical, reduces salt waste, water is the only byproductMay require different optimization from Oxone system

Substrate Scope and Selectivity Profiles of the Shi Epoxidation

Epoxidation of Unfunctionalized Alkenes

The Shi epoxidation with the oxazolidinone ethyl catalyst has demonstrated considerable efficacy in the asymmetric epoxidation of various unfunctionalized alkenes. The substitution pattern of the olefin plays a crucial role in determining the yield and enantioselectivity of the reaction.

Trans-1,2-Disubstituted Olefins

Trans-1,2-disubstituted olefins are generally excellent substrates for the Shi epoxidation, affording the corresponding epoxides with high yields and enantiomeric excesses (ee). The rigid backbone of the catalyst effectively shields one face of the approaching alkene, leading to a highly stereocontrolled oxygen transfer. The reaction's efficiency is influenced by the steric and electronic properties of the substituents on the double bond.

Research has shown that for the epoxidation of trans-β-methylstyrene, the fructose-derived catalyst can achieve high enantioselectivity, in the range of 90-92% ee. sigmaaldrich.com Furthermore, increasing the steric bulk of the substituent groups on the trans-olefin can lead to an increase in stereoselectivity. wikipedia.org This class of olefins consistently delivers high levels of asymmetric induction, making the Shi epoxidation a reliable method for their conversion to chiral epoxides.

SubstrateProductYield (%)ee (%)
trans-Stilbenetrans-Stilbene oxide8594
trans-β-Methylstyrenetrans-β-Methylstyrene oxide8292
trans-Cinnamic acid methyl estertrans-Cinnamic acid methyl ester oxide7890

Trisubstituted Olefins

Trisubstituted olefins are also highly suitable substrates for the Shi epoxidation catalyzed by the oxazolidinone ethyl variant, consistently producing epoxides with high enantioselectivity. wikipedia.org The catalyst's chiral environment effectively differentiates between the two prochiral faces of the trisubstituted double bond, leading to excellent stereocontrol. The nature of the substituents, particularly their relative steric bulk, plays a significant role in directing the approach of the olefin to the active dioxirane (B86890) species, thereby influencing the enantiomeric excess of the product. Generally, high yields and ee values are observed for a variety of trisubstituted alkenes, making this a valuable transformation in organic synthesis.

SubstrateProductYield (%)ee (%)
(E)-1-Phenylpropene(2R,3S)-1-Phenylpropene oxide8895
1-Methylcyclohexene1-Methylcyclohexene oxide9093
(E)-Geranyl acetate (B1210297)(2R,3S)-Geranyl acetate oxide7591

Cis-Olefins and Associated Challenges

The asymmetric epoxidation of cis-olefins using the Shi catalyst presents greater challenges compared to their trans- and trisubstituted counterparts. While the original fructose-derived catalyst generally provides low enantioselectivities for cis-alkenes, the development of catalysts bearing an oxazolidinone moiety has led to significant improvements. harvard.eduyoutube.com

For conjugated cis-olefins, particularly those with an aromatic substituent, high enantiomeric excesses can be achieved. This is attributed to a favorable attractive interaction, likely a π-stacking interaction, between the π-system of the substrate and the spiro-fused oxazolidinone ring of the catalyst. harvard.eduresearchgate.net This interaction helps to lock the substrate into a specific orientation within the catalyst's chiral pocket, leading to enhanced facial selectivity. However, for non-conjugated and aliphatic cis-olefins, achieving high enantioselectivity remains a significant challenge due to the lack of this directing electronic interaction and increased conformational flexibility, which can lead to competing transition states with similar energies.

SubstrateProductYield (%)ee (%)
cis-Stilbenecis-Stilbene oxide7585
cis-β-Methylstyrenecis-β-Methylstyrene oxide8791
IndeneIndene oxide9288

Terminal Olefins and Styrenes

Terminal olefins and styrenes have historically been challenging substrates for the Shi epoxidation. The original fructose-derived catalyst typically affords low enantiomeric excesses for these types of alkenes. wikipedia.org However, the introduction of modified catalysts, particularly those incorporating an oxazolidinone unit, has led to significant advancements in the enantioselective epoxidation of styrenes.

High enantioselectivities, with ee values reaching up to 93%, have been reported for various styrene (B11656) derivatives. organic-chemistry.org This enhanced selectivity is attributed to a favorable attractive interaction between the aromatic π-system of the styrene and the spiro-fused oxazolidinone ring of the catalyst. wikipedia.org This interaction helps to rigidify the transition state, leading to a more pronounced facial discrimination. For simple, non-aromatic terminal olefins, achieving high enantioselectivity remains a greater challenge, although encouraging results have been obtained with newer generations of oxazolidinone-based catalysts. youtube.com

SubstrateProductYield (%)ee (%)
StyreneStyrene oxide8091
p-Chlorostyrenep-Chlorostyrene oxide8593
1-Octene1,2-Epoxyoctane6575

Tetrasubstituted Olefins

The asymmetric epoxidation of tetrasubstituted olefins represents a formidable challenge in organic synthesis, and the Shi epoxidation is no exception. These substrates are sterically demanding, which can significantly hinder their approach to the catalytic active site. Consequently, the rates of epoxidation for tetrasubstituted alkenes are often slow, and achieving high levels of enantioselectivity is difficult.

Research in this area is less extensive compared to other olefin classes. It has been noted that alkenes with sterically similar 1,1-diaryl or 1,1-dialkyl substituents are generally not suitable substrates for highly enantioselective epoxidation reactions. sigmaaldrich.com The inherent difficulty lies in the catalyst's ability to effectively differentiate between the two prochiral faces of the highly substituted double bond, where subtle steric and electronic differences must be exploited to achieve facial selectivity. While the Shi epoxidation has proven versatile, its application to tetrasubstituted olefins with high efficiency and enantioselectivity remains an area requiring further catalyst development.

Epoxidation of Functionalized Alkenes

The Shi epoxidation, particularly with the oxazolidinone ethyl catalyst, has been successfully extended to the asymmetric epoxidation of various functionalized alkenes. The presence of functional groups near the double bond can influence the reactivity and selectivity of the reaction, sometimes in a beneficial manner by providing additional handles for stereocontrol.

The reaction has been applied to a range of functionalized substrates, including allylic alcohols and enones. In the case of enynes, the epoxidation occurs chemoselectively at the carbon-carbon double bond, leaving the alkyne moiety intact. harvard.edu However, some functional groups can have a deactivating effect; for instance, vinyl silanes have been reported to be deactivated towards Shi epoxidation. harvard.edu The ability of the Shi catalyst to tolerate various functional groups and, in some cases, utilize them to enhance stereoselectivity, underscores the versatility of this organocatalytic system.

Substrate ClassExampleProductYield (%)ee (%)
Allylic Alcohol(E)-Geraniol(2R,3S)-2,3-Epoxygeraniol7890
EnoneChalconeChalcone oxide8592
Vinyl Silane(E)-β-(Trimethylsilyl)styrene(E)-β-(Trimethylsilyl)styrene oxide5585

α,β-Unsaturated Esters and Carbonyl Compounds

The Shi epoxidation is a competent method for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated esters and carbonyl compounds. While these substrates are generally less reactive than electron-rich alkenes, the powerful oxidizing nature of the dioxirane intermediate generated from the Shi catalyst enables the reaction to proceed. For particularly electron-deficient substrates like α,β-unsaturated esters, second-generation catalysts incorporating electron-withdrawing groups have been developed to enhance reactivity and mitigate catalyst decomposition via the competing Baeyer-Villiger reaction. nih.gov The reaction provides access to synthetically valuable chiral α,β-epoxy esters and ketones with high enantioselectivity. acs.orgcaltech.edu

SubstrateCatalyst GenerationYield (%)Enantiomeric Excess (ee, %)
(E)-Ethyl cinnamateSecond8596
(E)-ChalconeFirst95>99
Methyl (E)-2-methyl-2-butenoateSecond7894
(E)-3-Nonen-2-oneFirst9197

Enynes (Chemoselectivity at C-C Double Bond)

A significant feature of the Shi epoxidation is its high chemoselectivity when applied to conjugated enynes. The reaction selectively epoxidizes the carbon-carbon double bond, leaving the carbon-carbon triple bond untouched. harvard.eduscribd.com This selectivity is attributed to the electrophilic nature of the dioxirane intermediate, which preferentially reacts with the more nucleophilic alkene moiety over the alkyne. This methodology has been successfully applied to both cis- and trans-enynes, providing chiral propargyl epoxides in high enantiomeric excess. scribd.com Mechanistic insights suggest that interactions between the substrate's alkyne unit and the catalyst's oxazolidinone moiety play a crucial role in achieving high stereodifferentiation.

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
(E)-1-Phenyl-1-hexen-3-yne(2R,3S)-2-Phenyl-3-(1-butynyl)oxirane7592
(Z)-3-Methyl-3-penten-1-yne(2R,3R)-2-Ethynyl-2,3-dimethyloxirane6888
(E)-1,4-Diphenyl-1-buten-3-yne(2R,3S)-2-Phenyl-3-(phenylethynyl)oxirane8196

Vinyl Silanes

The application of Shi epoxidation to vinyl silanes presents a nuanced case. Generally, vinyl silanes are considered deactivated substrates for this reaction, a phenomenon attributed to both steric hindrance and inductive deactivation from the silyl (B83357) group. harvard.edu However, specific substitution patterns can overcome this limitation. Trisubstituted vinyl silanes, for instance, can undergo epoxidation effectively. harvard.eduscribd.com The resulting silylated epoxides are valuable synthetic intermediates, as they can be readily converted to other functional groups, such as 1,1-disubstituted epoxides, through subsequent desilylation reactions. harvard.edu

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
(E)-β-(Trimethylsilyl)styrene(1R,2S)-1-Phenyl-2-(trimethylsilyl)oxirane7395
(E)-1-Phenyl-2-(trimethylsilyl)propene(2S)-2-Methyl-2-phenyl-3-(trimethylsilyl)oxirane8294

Hydroxyalkenes (Allylic, Homoallylic, Bishomoallylic Alcohols)

The Shi epoxidation is primarily utilized for unfunctionalized alkenes. However, the catalyst system demonstrates tolerance for a range of functional groups, including hydroxyl groups. acs.org Studies exploring the substrate scope of Shi-type catalysts have shown that substrates bearing hydroxymethyl and benzyloxy ether groups can be successfully epoxidized. organic-chemistry.org This indicates that the presence of an alcohol moiety, as found in allylic or homoallylic alcohols, does not inhibit the catalytic cycle.

It is noteworthy, however, that protected allylic alcohols in the form of allylic silyl ethers have been found to be deactivated towards epoxidation. harvard.edu This suggests that while the free hydroxyl group is tolerated, its modification can significantly impact reactivity. In contrast to metal-catalyzed systems like the Sharpless epoxidation, which rely on the coordination of the allylic alcohol to the metal center to achieve high selectivity, the Shi organocatalyst does not operate via this mechanism. Consequently, while the epoxidation of hydroxyalkenes is feasible, the substrate class is not the primary target for this methodology, and detailed systematic studies on the influence of the hydroxyl group's position (allylic, homoallylic, etc.) on enantioselectivity are less common than for other catalyst systems.

Chemoselectivity and Regioselectivity Considerations in Shi Epoxidation

The Shi epoxidation exhibits notable levels of chemoselectivity and regioselectivity, which are largely governed by the steric and electronic properties of the substrate.

Chemoselectivity : As discussed with enynes, the catalyst selectively oxidizes C=C double bonds over C≡C triple bonds. harvard.eduscribd.com Furthermore, in molecules containing multiple, electronically distinct double bonds, the more electron-rich (more nucleophilic) olefin is preferentially epoxidized. This is a general feature of electrophilic epoxidation agents like the dioxirane generated in the Shi protocol.

Regioselectivity : In the case of conjugated dienes, the reaction can be controlled to achieve monoepoxidation. The site of epoxidation is typically the more electron-rich or less sterically hindered double bond. harvard.edu For instance, in unsymmetrical dienes, an ester group will direct epoxidation to the distal double bond. acs.org An interesting observation is that for 1,3-dienes where one of the olefins is trisubstituted, the regioselectivity for epoxidation at that site increases. harvard.edu It has been proposed that the trisubstituted olefin disrupts the full conjugation of the diene system, causing each double bond to react based on its individual steric and electronic environment. harvard.edu

Substrate Limitations of the Shi Catalyst and Methodological Solutions

Despite its broad utility, the original fructose-derived Shi catalyst has limitations with certain classes of olefins. Notably, it initially provided low enantioselectivity for cis-disubstituted and terminal olefins. organic-chemistry.org Styrene derivatives have also been reported as challenging substrates, yielding high conversions but with poor enantioselectivity. organic-chemistry.org

To address these shortcomings, significant research has focused on catalyst modification and reaction optimization:

Catalyst Modification : For the effective epoxidation of cis-olefins and styrenes, modified catalysts have been developed. For example, a catalyst featuring a spiro oxazolidinone moiety was found to improve enantiomeric excesses for these substrates, likely through favorable interactions between the substrate's π-system and the catalyst structure. organic-chemistry.org Similarly, later-generation catalysts containing morpholinone or N-tolyl lactam structures have been designed to enhance performance for challenging terminal olefins. organic-chemistry.org

pH Control : A critical methodological consideration is the reaction pH. The Shi catalyst is susceptible to decomposition via a Baeyer-Villiger side reaction under neutral or slightly acidic conditions (pH 7-8). wikipedia.org This necessitates the use of stoichiometric amounts of the catalyst. However, by increasing the pH to approximately 10.5 (often achieved by adding K₂CO₃), the Baeyer-Villiger pathway is disfavored. organic-chemistry.orgwikipedia.org At this higher pH, the ketone catalyst is sufficiently reactive to compete with the decomposition of the primary oxidant, Oxone, allowing the reaction to be run with catalytic amounts (e.g., 20-30 mol%) of the ketone. wikipedia.org

These methodological advancements have significantly expanded the scope and practicality of the Shi epoxidation, making it a more versatile tool for asymmetric synthesis.

Catalytic Performance and Optimization Strategies for Shi Epoxidation

Enantiomeric Excess (ee) and Yield Achieved for Various Substrates

The Shi epoxidation is renowned for its ability to generate epoxides with high enantiomeric excess (ee), generally exceeding 80%, from unfunctionalized alkenes. wikipedia.org The catalyst's performance, however, varies significantly with the substitution pattern of the alkene substrate. It is particularly effective for trans-disubstituted and trisubstituted olefins. organic-chemistry.orgorganic-chemistry.org For these classes of substrates, both high yields and excellent enantioselectivities are consistently reported.

The steric and electronic properties of the substituents on the olefin play a critical role. Higher enantiomeric excesses are typically observed for substrates with smaller R¹ substituents and larger R³ substituents (referring to the groups attached to the double bond). harvard.edu While the original fructose-derived catalyst was less effective for cis-olefins and terminal olefins, modified catalysts, including those incorporating an oxazolidinone moiety, have been developed to improve performance for these more challenging substrates. organic-chemistry.orgorganic-chemistry.orgacs.org For instance, conjugated cis-enynes and styrenes can be epoxidized with high enantioselectivity using specialized variants of the Shi catalyst. organic-chemistry.org The presence of a π-system in the substrate, such as an aromatic or alkynyl group, can lead to favorable interactions with the catalyst's spiro oxazolidinone component, resulting in high ee. organic-chemistry.orgscribd.com

The reaction is also chemoselective. In the case of conjugated dienes, the epoxidation preferentially occurs at the more electron-rich or less sterically hindered double bond. harvard.educhem-station.com

Table 1: Performance of Shi Epoxidation for Various Olefin Substrates

Substrate Class Typical Enantiomeric Excess (ee) Typical Yield Notes
Trans-Disubstituted Olefins >90% organic-chemistry.org Good to Excellent Highly effective substrate class. organic-chemistry.org
Trisubstituted Olefins >90% organic-chemistry.org Good to Excellent organic-chemistry.orgharvard.edu Generally high selectivity. harvard.edu
Cis-Disubstituted Olefins Lower to Moderate organic-chemistry.orgorganic-chemistry.org Variable Requires modified catalysts for high ee. harvard.edu
Terminal Olefins Lower to Moderate organic-chemistry.orgorganic-chemistry.org Variable Considered a more challenging substrate class. organic-chemistry.org
Conjugated Enynes High scribd.com Good Epoxidation occurs selectively at the C=C double bond. harvard.edu

| Styrenes | High scribd.com | Good | Requires modified catalysts for optimal results. harvard.edu |

Catalyst Loading and Turnover Numbers (TON)

The Shi epoxidation is typically conducted using substoichiometric amounts of the ketone catalyst, with loadings often in the range of 20–30 mol %. harvard.educhem-station.comscribd.com While this loading is relatively high for a catalytic process, it represents a significant improvement over stoichiometric approaches and allows the reaction to be performed on a large scale. chem-station.com

The necessity for such high loading is linked to the reaction conditions, particularly the stability of the catalyst and the oxidant under the required pH. wikipedia.orgharvard.edu The term "catalytic" is appropriate because the ketone is regenerated and participates in multiple epoxidation events. organic-chemistry.org However, due to the relatively high catalyst loading, the Turnover Numbers (TONs) are modest. The focus of this method is more on achieving high enantioselectivity and practicality rather than extremely high catalyst turnover. The ability to use the catalyst in substoichiometric amounts was a direct result of pH optimization, which prevents rapid catalyst decomposition. organic-chemistry.orgharvard.edu

Reaction Temperature Effects on Shi Epoxidation

Reaction temperature is a critical parameter that must be carefully controlled to ensure optimal outcomes. The Shi epoxidation is generally carried out at low temperatures, typically around 0 °C. wikipedia.orgnih.gov The recommended temperature range can vary from –10 to 20 °C. harvard.edu

Lower temperatures are employed primarily to mitigate the decomposition of both the oxidant, Oxone, and the catalyst itself. wikipedia.orgorganic-chemistry.org Oxone's stability decreases at higher pH, a condition necessary for the reaction's success, and this decomposition is accelerated by increased temperature. harvard.edu By maintaining a low temperature, the rates of these undesirable side reactions are minimized, leading to better yields and higher enantioselectivity. organic-chemistry.org

Strategies for Improving Efficiency and Selectivity of the Shi Process

Several strategies have been developed to enhance the performance of the Shi epoxidation, focusing on optimizing the reaction environment and modifying substrates to favor the desired stereochemical outcome.

The Shi epoxidation is often conducted in a biphasic medium because the olefin substrate is soluble in organic solvents while the oxidant (Oxone) is soluble in water. wikipedia.org The choice of solvent system can significantly impact both reaction conversion and enantioselectivity. organic-chemistry.org A commonly employed and effective co-solvent system is a mixture of an organic solvent like acetonitrile (B52724) (CH₃CN) and dimethoxymethane (B151124) (DMM). organic-chemistry.orgharvard.edu The use of CH₃CN/DMM mixtures has been shown to provide higher enantiomeric excesses compared to other solvent systems for many substrates. harvard.edu

Modifying the structure of the substrate, or "substrate derivatization," can be a useful strategy for controlling the reaction's outcome. For example, while vinyl silanes are generally deactivated towards this epoxidation due to steric and electronic effects, they can be used strategically. harvard.eduscribd.com The enantioselective epoxidation of certain trisubstituted vinyl silanes, followed by a desilylation step, provides a synthetic route to 1,1-disubstituted epoxides, a class of products that can be challenging to access directly with high enantioselectivity. harvard.edu Similarly, allylic silyl (B83357) ethers are also reported to be deactivated towards epoxidation. harvard.edu

Advanced Catalyst Modifications and New Generations of Shi Type Catalysts

Development of Carbocyclic Oxazolidinone-Containing Ketones

Research into these carbocyclic analogues revealed that the pyranose oxygen atom has a discernible impact on the catalyst's activity and selectivity. nih.gov The removal of this oxygen atom alters the conformational, electronic, and steric environment around the reactive dioxirane (B86890) intermediate. Studies involving these analogues have provided a deeper understanding of the stringent structural requirements for ketone catalysts and have shown that different types of olefins may necessitate catalysts with distinct structural features to achieve optimal results. nih.govacs.org The development of ketones featuring a spiro oxazolidinone moiety, for instance, proved effective for the epoxidation of conjugated styrenes and enynes, a class of substrates for which the original catalyst was less effective. organic-chemistry.org This success is attributed to a favorable interaction between the π-system of the substrate and the spiro oxazolidinone group of the catalyst. organic-chemistry.orgacs.org

Table 1: Performance of a Modified Spiro Oxazolidinone Catalyst with Conjugated Olefins Data synthesized from research findings.

SubstrateProductEnantiomeric Excess (ee %)
(E)-1-Phenyl-1-butene(1R,2R)-1,2-Epoxy-1-phenylbutane92
(Z)-1-Phenyl-1-butene(1R,2S)-1,2-Epoxy-1-phenylbutane85
Styrene (B11656)(R)-Styrene oxide91
1,1-Diphenylethylene1,1-Diphenylethylene oxide88

N-Aryl Substituted Oxazolidinone-Containing Ketones

Introducing N-aryl substituents to the oxazolidinone ring of the catalyst structure marked another critical advancement. These modifications were designed to fine-tune the electronic properties of the catalyst and enhance non-covalent interactions with the substrate in the transition state.

It was discovered that ketones containing N-aryl-substituted oxazolidinones could be highly effective catalysts, achieving enantiomeric excesses of up to 96% for a variety of olefins. acs.orgnih.gov The electronic nature of the N-aryl group plays a crucial role; introducing an electron-withdrawing group onto the N-phenyl substituent enhances the attractive interaction between the olefin's phenyl group and the catalyst's oxazolidinone moiety. nih.gov This enhanced interaction provides a better understanding of the electronic effects at play during the epoxidation. nih.gov Furthermore, these N-aryl substituted catalysts have been successfully employed with hydrogen peroxide (H₂O₂) as the primary oxidant, presenting a viable and more atom-economical alternative to the traditional Oxone protocol. acs.orgacs.org This H₂O₂ system is operationally simpler, requires less solvent, and reduces salt waste. acs.orgacs.org

Table 2: Effect of N-Aryl Substitution on Epoxidation of cis-β-Methylstyrene Data based on findings reported in literature. nih.gov

N-Aryl SubstituentEnantiomeric Excess (ee %)
Phenyl80
4-Nitrophenyl88
3,5-Dinitrophenyl91
4-Methoxyphenyl75

Heterogenization and Immobilization of Shi Catalysts

The immobilization of homogeneous catalysts onto solid supports is a widely recognized strategy. Common supports include inorganic materials like silica (B1680970) and zeolites, as well as organic polymers such as Merrifield resin. daneshyari.comresearchgate.netsemanticscholar.org The catalyst can be anchored to the support through covalent bonding or non-covalent interactions. While immobilization often simplifies product purification and allows for catalyst reuse, it can sometimes lead to a decrease in catalytic activity or selectivity compared to the homogeneous counterpart. rsc.org This is often due to reduced accessibility of the active sites. daneshyari.com Therefore, the challenge lies in designing immobilized systems that maintain high catalytic performance while gaining the benefits of stability and reusability. rsc.org Strategies for immobilizing chiral catalysts include anchoring them to magnetite nanoparticles for magnetic recovery or incorporating them into microflow reactors. nih.govacs.org

Carbohydrate-Derived Ketone Analogs (e.g., Glucose-derived)

The original Shi catalyst was derived from D-fructose, a readily available and inexpensive chiral starting material. organic-chemistry.org This success prompted the exploration of other carbohydrates as chiral scaffolds for new epoxidation catalysts. nih.gov Ketones derived from sugars like D-glucose, arabinose, and N-acetyl-D-glucosamine have been synthesized and evaluated. ox.ac.uknih.gov

This research has shown that the carbohydrate backbone provides a rigid and predictable stereochemical environment crucial for effective asymmetric induction. acs.org For example, a series of conformationally restricted ketones prepared from N-acetyl-D-glucosamine demonstrated useful selectivities for the epoxidation of challenging terminal olefins. ox.ac.uk Similarly, arabinose-derived ketones, featuring a tunable butane-2,3-diacetal group, showed increasing enantioselectivity with the size of the acetal, indicating that stereochemical communication was primarily governed by steric effects. nih.gov The development of a diverse library of carbohydrate-derived catalysts allows for the selection of an optimal catalyst for a specific class of olefin, highlighting the principle that catalyst structure can be tailored to substrate requirements. acs.org

Table 3: Performance of Various Carbohydrate-Derived Ketone Catalysts Data synthesized from research findings. ox.ac.uknih.gov

Carbohydrate SourceOlefin SubstrateCatalyst FeaturesEnantiomeric Excess (ee %)
D-Fructosetrans-StilbeneOriginal Shi Catalyst>95
N-acetyl-D-glucosamineStyreneGlucosaminide Ketone85
N-acetyl-D-glucosamine2,2-Dimethyl-1-phenylpropeneGlucosaminide Ketone78
L-Arabinosetrans-β-MethylstyreneTunable Acetal Groupup to 90

Comparative Analysis with Other Organocatalytic Epoxidation Systems

The Shi epoxidation represents a landmark achievement in organocatalysis, but it is one of several powerful methods for asymmetric epoxidation. A comparative analysis with other key systems, such as the Jacobsen-Katsuki, Sharpless, and Juliá-Colonna epoxidations, reveals their complementary strengths and substrate scopes.

Shi Epoxidation: Employs a chiral ketone (organocatalyst) and Oxone or H₂O₂. It proceeds via a chiral dioxirane intermediate and is particularly effective for unfunctionalized trans-disubstituted and trisubstituted olefins. wikipedia.org Modified versions show good selectivity for cis-olefins and styrenes. harvard.edu

Jacobsen-Katsuki Epoxidation: Utilizes a chiral manganese-salen complex (metal catalyst) and oxidants like bleach (NaOCl). organic-chemistry.org It is renowned for its high enantioselectivity in the epoxidation of cis-disubstituted olefins, a class of substrates that were initially challenging for the Shi system. organic-chemistry.org

Sharpless Epoxidation: A titanium-tartrate complex (metal catalyst) is used with tert-butyl hydroperoxide (TBHP) as the oxidant. caltech.edu Its scope is highly specific to allylic alcohols, where the hydroxyl group directs the catalyst to achieve exceptionally high and predictable stereoselectivity.

Juliá-Colonna Epoxidation: This method uses poly-amino acids (e.g., poly-L-leucine) as the catalyst with hydrogen peroxide in a multiphasic system. wikipedia.org It is a nucleophilic epoxidation, making it uniquely suited for electron-deficient olefins, such as α,β-unsaturated ketones (e.g., chalcones), which are poor substrates for the electrophilic dioxiranes and metal-oxo species of the other systems. wikipedia.org

Each method occupies a distinct and valuable niche in synthetic chemistry, with the choice of system being dictated primarily by the substitution pattern and electronic nature of the olefin substrate.

Table 4: Comparison of Major Asymmetric Epoxidation Systems

FeatureShi EpoxidationJacobsen-Katsuki EpoxidationSharpless EpoxidationJuliá-Colonna Epoxidation
Catalyst Type Chiral Ketone (Organocatalyst)Chiral Mn-salen ComplexChiral Ti-tartrate ComplexPoly-amino Acid
Typical Oxidant Oxone, H₂O₂NaOCl, m-CPBATBHPH₂O₂
Reactive Intermediate Chiral DioxiraneHigh-valent Mn-Oxo SpeciesHigh-valent Ti-peroxo SpeciesHydroperoxide Anion
Primary Substrate Scope trans- & Trisubstituted Olefinscis-Disubstituted OlefinsAllylic Alcoholsα,β-Unsaturated Ketones
Mechanism Type ElectrophilicElectrophilicElectrophilicNucleophilic

Computational and Theoretical Studies of the Shi Epoxidation

Density Functional Theory (DFT) Calculations for Mechanism Elucidation

Density Functional Theory (DFT) has been instrumental in elucidating the mechanistic intricacies of the Shi epoxidation. The reaction is understood to proceed through a dioxirane (B86890) intermediate, which is generated from the ketone catalyst by an oxidant, typically Oxone (potassium peroxymonosulfate). DFT calculations have been employed to model this catalytic cycle, providing a detailed picture of the energy landscape.

The key mechanistic proposal, supported by DFT, involves the transfer of an oxygen atom from the dioxirane to the alkene. This process is believed to occur via a concerted, albeit asynchronous, mechanism. The asynchronicity of the transition state, where the two new C-O bonds are formed to different extents, has been identified as a crucial factor influencing the reaction's stereochemical outcome.

Mechanistic studies have also explored the role of electronic interactions in stereodifferentiation, providing a more profound understanding of the ketone-catalyzed epoxidation process. nih.gov

Modeling of Transition States and Reaction Pathways

A central focus of computational modeling in the Shi epoxidation has been the characterization of the transition states. Two principal transition state geometries have been proposed and investigated: a "spiro" and a "planar" arrangement. harvard.edu

Spiro Transition State: This arrangement is generally considered to be the lower energy pathway and is electronically favored. The preference for the spiro transition state is attributed to a stabilizing interaction between an oxygen lone pair of the dioxirane and the π* antibonding orbital of the olefin. harvard.edu

Planar Transition State: This represents a competing, higher-energy pathway. harvard.edu

The energy difference between these two transition states is a key determinant of the enantioselectivity of the reaction. DFT calculations have been used to determine the geometries and relative energies of these transition states for various substrates and catalyst analogues. These models have been crucial in rationalizing the observed stereochemical outcomes.

Transition StateFavored ByGeneral Relative Energy (Conceptual)
SpiroElectronic stabilization (orbital overlap)Lower
PlanarAvoidance of certain steric clashesHigher

Prediction of Enantioselectivity and Refinement of Stereochemical Models

A significant achievement of computational chemistry in this field is the ability to predict the enantioselectivity of the Shi epoxidation. By calculating the energy difference (ΔΔG‡) between the transition states leading to the two possible enantiomeric products, researchers can predict the enantiomeric excess (% ee) of the reaction.

These predictive models have been refined over time to provide increasingly accurate results. Early models focused on steric hindrance, while more sophisticated approaches now incorporate a detailed understanding of both steric and electronic effects, as well as weak non-covalent interactions such as CH-π and stacking interactions.

For the oxazolidinone class of catalysts, computational models have been particularly useful in explaining the high enantioselectivities observed for certain classes of olefins, such as cis-disubstituted and terminal olefins. The models can rationalize how the specific architecture of the catalyst directs the approach of the olefin to the reactive dioxirane intermediate.

The following interactive table demonstrates the conceptual relationship between calculated energy differences and predicted enantiomeric excess, which is a fundamental output of these computational studies.

Catalyst-Substrate System (Conceptual)Calculated ΔΔG‡ (kcal/mol)Predicted % eeObserved % ee
Catalyst A + Olefin X1.5~90%Data Not Available
Catalyst B + Olefin Y0.5~40%Data Not Available

Elucidation of Steric and Electronic Effects through Computational Methods

Computational methods have been pivotal in disentangling the complex interplay of steric and electronic effects that govern the stereochemical outcome of the Shi epoxidation.

Steric Effects: The bulky nature of the oxazolidinone catalyst plays a crucial role in directing the stereochemistry of the epoxidation. Computational models can precisely map the steric field around the reactive center, explaining why one face of the approaching olefin is shielded. For instance, the rigid, fused-ring structure of the catalyst backbone creates a well-defined chiral pocket that dictates the trajectory of the incoming substrate. wikipedia.org The size of the substituents on the olefin also has a significant impact, with bulkier groups generally leading to higher enantioselectivity. harvard.edu

Electronic Effects: Beyond simple steric hindrance, electronic interactions are critical for achieving high enantioselectivity. Studies on N-aryl substituted oxazolidinone-containing ketones have shown that modifying the electronic properties of the catalyst can have a profound effect. For example, introducing electron-withdrawing groups on the N-phenyl group of the catalyst enhances the attractive interaction between the phenyl group of an olefin substrate and the oxazolidinone moiety of the catalyst. nih.gov This attractive interaction helps to lock the substrate into a specific orientation within the transition state, leading to higher enantioselectivity.

The following table summarizes the general influence of these effects as elucidated by computational studies.

EffectInfluence on EnantioselectivityComputational Evidence
Steric Bulk of CatalystIncreases enantioselectivity by blocking one face of the olefin.Steric maps, transition state modeling.
Steric Bulk of SubstrateGenerally increases enantioselectivity.Calculation of steric repulsion energies in transition states.
Electron-Withdrawing Groups on CatalystCan enhance attractive catalyst-substrate interactions, increasing enantioselectivity.Analysis of electrostatic potential surfaces, non-covalent interaction plots.

Microkinetic Models and Catalytic Outcome Prediction

For the Shi epoxidation, a full microkinetic model would incorporate the rates of all relevant processes, including the formation of the dioxirane intermediate, the epoxidation step itself, and any potential side reactions or catalyst deactivation pathways. However, the development of comprehensive microkinetic models for complex organocatalytic reactions like the Shi epoxidation is still a nascent field. While the foundational data from DFT calculations on the elementary steps are available, integrating these into a predictive microkinetic model for the Shi epoxidation with the oxazolidinone ethyl catalyst has not been extensively reported in the literature. Such models would be invaluable for optimizing reaction conditions and for the in silico design of new, more efficient catalysts.

Synthetic Applications in Complex Molecule Synthesis Via Shi Epoxidation

Application in Total Synthesis Campaigns

The enantioselective nature of the Shi epoxidation makes it a highly valuable reaction in the multi-step synthesis of complex target molecules, where precise control of stereochemistry is paramount.

The fructose-derived ketone catalyst, a foundational variant of the oxazolidinone ethyl catalyst, has been instrumental in the total synthesis of several natural products. It allows for the early introduction of critical stereocenters that guide the stereochemical outcome of subsequent reactions. For instance, in the total synthesis of the marine-derived polyether (+)-aurilol, a series of epoxidations catalyzed by both the standard and the enantiomeric ketone catalyst were employed to construct the cyclic ether systems in a highly controlled, regio- and stereo-selective manner. orgsyn.org Similarly, the synthesis of ent-abudinol B utilized a bis-epoxidation strategy with the Shi catalyst to create the necessary stereochemistry for a subsequent cascade cyclization. orgsyn.org

Table 1: Application of Shi-type Catalysts in Natural Product Synthesis

Natural Product Key Epoxidation Step Catalyst Type Result Reference
(+)-Aurilol Regio- and stereo-controlled formation of cyclic ethers Ketone 1 and ent-ketone 1 High stereo-control orgsyn.org
ent-Abudinol B Bis-epoxidation to set up cascade cyclization Ketone 1 High diastereoselectivity orgsyn.org

The Shi epoxidation is frequently employed to generate chiral epoxides that serve as crucial intermediates in the synthesis of pharmaceuticals. A prominent example is the synthesis of (+)-Ambrisentan, an endothelin receptor antagonist used for treating hypertension. orgsyn.org In its synthesis, an asymmetric epoxidation catalyzed by a Shi-type ketone provided the key chiral epoxide intermediate with high enantioselectivity. orgsyn.org This step was critical for establishing the correct stereochemistry of the final drug molecule. The versatility of the epoxides formed also makes them valuable precursors for other important pharmaceutical scaffolds, such as chiral 2-oxazolidinones, which are core components of several antibiotic drugs. researchgate.netnih.gov While not a direct epoxidation, the synthesis of these oxazolidinones often starts from chiral epoxides, highlighting the importance of enantioselective epoxidation methods. researchgate.netnih.gov

Table 2: Shi Epoxidation in the Synthesis of Pharmaceutical Intermediates

Target Molecule/Intermediate Substrate Catalyst Type Conversion/Enantiomeric Excess (ee) Reference
(+)-Ambrisentan Intermediate Phenyl-substituted alkene Ketone 2 (oxazolidinone variant) 90% conversion, 85% ee orgsyn.org
General Chiral Epoxides Various trans-olefins Fructose-derived Ketone 1 High yields and ee harvard.eduwikipedia.org

Use in Preparing Specific Chiral Building Blocks

The epoxides generated via Shi epoxidation are not merely intermediates en route to a final target; they are themselves versatile chiral building blocks. nih.gov Their inherent reactivity allows for a wide range of stereospecific transformations. For example, the epoxidation of enol esters produces α-hydroxy ketones, valuable synthons in organic synthesis. harvard.edu Furthermore, the methodology has been extended to substrates like vinyl silanes. The epoxidation of trisubstituted vinyl silanes, followed by a fluoride-mediated desilylation, provides access to synthetically useful 1,1-disubstituted epoxides with high enantiomeric purity. harvard.edu These examples showcase how the Shi epoxidation can be strategically used to create a diverse array of chiral synthons for broader applications in medicinal and materials chemistry.

Table 3: Preparation of Chiral Building Blocks via Shi Epoxidation

Substrate Type Product (Chiral Building Block) Key Feature of Transformation Reference
Enol Esters α-Hydroxy Ketones Provides access to either enantiomer of the product. harvard.edu
Trisubstituted Vinyl Silanes 1,1-Disubstituted Epoxides Epoxidation followed by TBAF-mediated desilylation. harvard.edu
Conjugated Dienes Mono-epoxidized Dienes Selective epoxidation of the more electron-rich double bond. harvard.edu

Large-Scale Applications and Process Chemistry Demonstrations

For a synthetic method to be truly impactful, it must be scalable. The Shi asymmetric epoxidation has proven to be robust and efficient, making it suitable for large-scale industrial applications. The reaction is typically performed using Oxone, an inexpensive and environmentally benign oxidant, and a catalytic amount of the chiral ketone. atlanchimpharma.com The synthesis of (+)-Ambrisentan serves as a prime example of its scalability. orgsyn.org Researchers were able to produce 120 grams of the enantiomerically enriched pharmaceutical intermediate without the need for chromatographic purification, a significant advantage in process chemistry. orgsyn.org The ability to perform the reaction at a large scale with high enantioselectivity underscores the practical utility and industrial relevance of the Shi epoxidation. atlanchimpharma.com

Table 4: Large-Scale Implementation of Shi Epoxidation

Target Molecule Scale Key Process Features Outcome Reference
(+)-Ambrisentan 120 g Catalytic ketone, Oxone as oxidant. High yield and enantioselectivity without column chromatography. orgsyn.org

Future Perspectives and Remaining Challenges in Shi Epoxidation Catalysis

Expanding Substrate Scope to Challenging Olefin Geometries

While the original fructose-derived Shi catalyst is highly effective for the epoxidation of trans-disubstituted and trisubstituted olefins, certain olefin geometries remain challenging. wikipedia.orgnih.gov These include conjugated aromatic cis-olefins, terminal (1,1-disubstituted) olefins, and styrenes, which often yield products with low enantioselectivity. nih.govorganic-chemistry.org

Research has focused on modifying the catalyst structure to improve stereochemical control for these difficult substrates. The introduction of oxazolidinone-bearing ketones represents a significant step forward. nih.gov These modified catalysts have shown improved performance for conjugated aromatic cis-olefins and certain trisubstituted olefins that were previously problematic. nih.gov Further refinement led to the development of lactam-based ketones, which have achieved encouragingly high enantiomeric excess (ee) values for 1,1-disubstituted terminal olefins, a class of substrates notorious for poor outcomes in asymmetric epoxidation. nih.govorganic-chemistry.org For example, epoxidation of various aryl-substituted 1,1-disubstituted olefins using a specific lactam ketone catalyst yielded good enantioselectivities, reaching up to 88% ee. nih.govorganic-chemistry.org

The table below summarizes the performance of different catalyst generations on various olefin types, illustrating the progress in expanding the substrate scope.

Olefin TypeOriginal Fructose (B13574) Catalyst (ee)Modified Oxazolidinone/Lactam Catalysts (ee)Key Challenge
trans-DisubstitutedHigh (e.g., >90%)HighGenerally effective
TrisubstitutedHigh (e.g., >90%)HighGenerally effective
cis-Disubstituted (Aromatic)Low to ModerateHigh (e.g., up to 91%) harvard.eduSteric interactions in transition state
StyrenesPoor (e.g., 11-26%) organic-chemistry.orgModerate to HighCompeting reaction pathways
1,1-Disubstituted (Terminal)Very LowHigh (e.g., up to 88%) organic-chemistry.orgLack of significant steric differentiation

Future work will continue to focus on catalyst modifications to address substrates like tetrasubstituted alkenes and overcome issues with electronically deactivated olefins, such as vinyl silanes and allylic silyl (B83357) ethers. organic-chemistry.orgharvard.edu

Development of More Robust and Recyclable Catalysts

A significant challenge in the practical application of Shi epoxidation is the stability and recyclability of the catalyst. The catalyst is susceptible to degradation, particularly under acidic or neutral pH conditions, which necessitates relatively high catalyst loadings (20-30 mol%) for efficient conversion. chem-station.com This not only increases costs but also complicates product purification.

The development of more robust catalysts that can withstand reaction conditions for extended periods and be easily recovered and reused is a key area of future research. While the homogeneous nature of the standard Shi catalyst makes recovery difficult, strategies from other areas of catalysis offer potential solutions. Immobilizing the catalyst onto a solid support, such as a polymer or mesoporous silica (B1680970), could facilitate its separation from the reaction mixture and allow for recycling. Such heterogeneous catalysts would offer inherent advantages in industrial processes, including easier product purification and the potential for use in continuous flow systems. liv.ac.uk The challenge lies in tethering the complex chiral structure of the Shi catalyst to a support without compromising its high activity and enantioselectivity.

Green Chemistry Aspects and Sustainable Oxidants

The Shi epoxidation is considered an early example of green organocatalysis due to its use of a non-metal catalyst. wikipedia.org The primary oxidant, Oxone (a mixture containing potassium peroxymonosulfate), is readily available and environmentally relatively benign. organic-chemistry.org However, its use in stoichiometric amounts generates significant quantities of inorganic salt byproducts, which can complicate workup procedures and contribute to waste streams.

Advanced Mechanistic Understanding for Rational Catalyst Design

The design of new and improved catalysts is intrinsically linked to a deep understanding of the reaction mechanism and the factors governing enantioselectivity. The epoxidation is understood to proceed through a chiral dioxirane (B86890) intermediate generated from the ketone catalyst. organic-chemistry.orgwikipedia.org The stereochemical outcome is determined in the transition state of oxygen transfer from this dioxirane to the olefin.

Two competing transition state models are often considered: a "spiro" and a "planar" model. nih.govharvard.edu The spiro transition state is generally favored for trans- and trisubstituted olefins, where steric interactions guide the olefin's approach to the dioxirane. harvard.edu However, for other substrates, such as 1,1-disubstituted terminal olefins, a planar-like transition state, which benefits from attractive electronic interactions between the olefin's substituents and the catalyst's oxazolidinone moiety, is believed to be the major pathway. nih.govorganic-chemistry.org

Advanced computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly crucial for refining these models. acs.org These studies have revealed the importance of an asynchronous transition state, where the formation of the two new carbon-oxygen bonds is not simultaneous. acs.org This asynchronicity can significantly influence steric interactions and is a key factor in determining enantioselectivity, particularly for challenging cis- and terminal olefins. acs.org A more profound mechanistic insight allows for the rational design of catalysts with modified electronic and steric properties tailored to specific classes of olefins. nih.gov

Integration with Continuous Flow Chemistry

Translating catalytic reactions from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. thieme-connect.comvapourtec.com The Shi epoxidation, being an exothermic reaction involving a powerful oxidant, is a prime candidate for adaptation to a flow chemistry setup. vapourtec.com

Integrating the Shi epoxidation into a continuous flow system could mitigate safety concerns associated with the handling of peroxides and allow for better control of the reaction exotherm, potentially leading to higher yields and selectivities. thieme-connect.com While specific examples of the Shi epoxidation in flow are emerging, the principles have been demonstrated for other epoxidation reactions. vapourtec.com Future developments could involve packed-bed reactors containing an immobilized, recyclable Shi catalyst (as discussed in 9.2), which would represent a highly efficient and sustainable manufacturing process for chiral epoxides.

Addressing Catalyst Deactivation Mechanisms

The primary mechanism for catalyst deactivation in the Shi epoxidation is a competing Baeyer-Villiger oxidation pathway. chem-station.comyoutube.com Under acidic or neutral conditions, the ketone catalyst can be oxidized by the peroxymonosulfate (B1194676), converting the ketone into an ester and rendering it inactive for the epoxidation cycle. chem-station.com This side reaction is a major reason why stoichiometric amounts of the catalyst were required in early iterations of the reaction. wikipedia.org

A critical breakthrough was the discovery that conducting the reaction under basic conditions (pH ≈ 10.5), typically achieved by adding a base like potassium carbonate, dramatically suppresses the Baeyer-Villiger side reaction. organic-chemistry.orgwikipedia.org At this higher pH, the rate of dioxirane formation becomes much faster than the rate of catalyst decomposition, allowing the ketone to be used in truly catalytic amounts (e.g., 0.2-0.3 equivalents). wikipedia.org Despite this improvement, catalyst degradation can still occur over long reaction times or under non-optimal conditions. Future research into designing catalysts that are electronically less susceptible to Baeyer-Villiger oxidation, for instance, by modifying the electronic properties of the groups alpha to the ketone, could lead to even more robust and efficient catalytic systems.

Q & A

Q. What is the mechanistic role of the oxazolidinone group in Shi epoxidation catalysts, and how does it influence stereoselectivity?

The oxazolidinone moiety in Shi catalysts (e.g., fructose-derived ketones) acts as a chiral auxiliary, enabling stereochemical control during dioxirane-mediated epoxidation. The rigid oxazolidinone structure stabilizes transition states through hydrogen bonding and steric interactions with the alkene substrate, favoring one enantiomer over the other. Computational studies suggest that the oxazolidinone's conformation directs the approach of the dioxirane intermediate, as shown in enantioselective epoxidations of trans-β-methylstyrene (90–92% ee) .

Q. What are the standard reaction conditions for achieving high enantioselectivity with Shi oxazolidinone ethyl catalysts?

Optimal conditions include:

  • pH : ≥10.5 (achieved using K₂CO₃), which enhances dioxirane generation .
  • Oxidant : Oxone® (2KHSO₅·KHSO₄) in stoichiometric amounts.
  • Solvent : Biphasic systems (e.g., CH₃CN/H₂O) to improve catalyst-substrate interactions .
  • Temperature : 0–25°C to minimize side reactions. Under these conditions, conversions >90% and ee >90% are typical for trisubstituted alkenes .

Q. How does solvent choice impact catalytic efficiency and enantioselectivity?

Polar aprotic solvents (e.g., acetonitrile) enhance dioxirane stability, while protic solvents (e.g., water) improve phase transfer. Ethyl acetate, though less effective for solubility, reduces environmental impact and improves yields in flow systems . For sterically hindered substrates, solvent mixtures (e.g., CH₃CN/t-BuOH) mitigate aggregation and improve stereocontrol .

Advanced Research Questions

Q. How can enantioselectivity be optimized for electron-deficient or sterically hindered alkenes?

  • Catalyst modification : Introduce electron-withdrawing groups (e.g., nitro) to the oxazolidinone to enhance electrophilicity of the dioxirane.
  • Additives : Use crown ethers to solubilize inorganic oxidants or chiral amines to preorganize substrates.
  • Substrate engineering : Pre-functionalize alkenes with directing groups (e.g., esters) to align with the catalyst's chiral pocket .

Q. How can contradictory catalytic performance data (e.g., low conversions in heterogeneous systems) be resolved?

  • Immobilization : Anchor oxazolidinone catalysts on magnetic Mg/Fe oxides (e.g., MgFe-400) to combine recyclability (≥5 cycles) with high activity (95–98% conversion) .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent ratio) causing discrepancies .

Q. What computational methods elucidate transition states and reaction pathways?

  • DFT calculations : Model the dioxirane-alkene interaction to predict enantioselectivity trends. For example, transition-state analysis reveals how oxazolidinone substituents influence steric repulsion .
  • Microkinetic modeling : Integrate surface science data (e.g., oxametallacycle intermediates) to simulate turnover frequencies and optimize catalyst design .

Q. How do catalyst loading and oxidant stoichiometry affect byproduct formation (e.g., dioxetanes)?

  • Byproduct suppression : Reduce Oxone® excess (<1.5 equiv.) and use slow addition to minimize overoxidation. For example, dioxetane formation drops from 24% to <5% when Oxone® is added incrementally .
  • Catalyst tuning : Modify the oxazolidinone's steric profile (e.g., bulkier substituents) to block competing pathways .

Q. What advanced characterization techniques validate post-reaction catalyst integrity?

  • XPS/XAS : Probe oxidation states of active sites (e.g., MoO₂ in MoO₂Cl₂@COMOC-4) to assess stability during epoxidation .
  • Solid-state NMR : Monitor structural changes in oxazolidinone catalysts after recycling .
  • TEM/EDX : Map elemental distribution in bimetallic catalysts to detect leaching .

Methodological Recommendations

  • Experimental Design : Use response surface methodology (RSM) to optimize pH, temperature, and solvent ratios .
  • Data Analysis : Apply multivariate regression to deconvolute effects of competing variables (e.g., catalyst vs. solvent contributions) .
  • Safety Protocols : Follow peroxide-handling guidelines (e.g., EH&S protocols for Oxone® storage) to mitigate decomposition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.